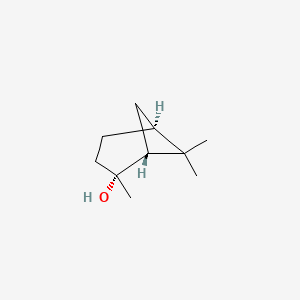

trans-2-Pinanol

描述

Significance of Bicyclic Monoterpenoids as Chiral Feedstocks

Bicyclic monoterpenoids, a class of natural products that includes derivatives of pinene, are of considerable importance in organic chemistry as chiral feedstocks. researchgate.net These compounds are valued for their inherent attributes, such as widespread availability from renewable resources, often high optical purity, and versatile reactivity. researchgate.net Their rigid bicyclic structures provide a well-defined three-dimensional framework, which is highly advantageous for controlling the stereochemistry of chemical reactions.

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. wikipedia.org While many auxiliaries have been developed, those derived from the "chiral pool" of natural materials are particularly significant. orgsyn.org Bicyclic monoterpenoids serve as an excellent source for such auxiliaries. researchgate.net For instance, the predictable stereochemistry of compounds derived from α-pinene and β-pinene allows them to be used as starting materials for creating complex chiral molecules, which is a fundamental goal in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netorgsyn.org

Overview of trans-2-Pinanol's Role as a Key Synthetic Intermediate

This compound serves as a pivotal intermediate in several synthetic pathways, most notably in the production of other valuable terpenoids. wikipedia.orggoogle.com Its primary industrial application is in the synthesis of linalool (B1675412), a widely used fragrance and flavor compound that is also a precursor for vitamins A and E. foreverest.netgoogle.com

The conversion process involves the high-temperature pyrolysis (thermal decomposition) of 2-pinanol (B1220830). wikipedia.orgwikipedia.org Specifically, (+)-trans-2-Pinanol, along with (–)-cis-2-Pinanol, yields (+)-linalool, while (–)-trans-2-Pinanol and (+)-cis-2-Pinanol produce (–)-linalool. wikipedia.org The synthesis of 2-pinanol for this purpose typically starts from α-pinene or β-pinene, which is first hydrogenated to pinane (B1207555). foreverest.netwikipedia.org The pinane is then oxidized to form pinane hydroperoxide, which is subsequently reduced to a mixture of cis- and this compound. wikipedia.orgforeverest.net Various methods have been developed to optimize the selectivity towards either the cis or trans isomer, often involving different catalysts and reaction conditions. google.comgoogle.com

Beyond its role in linalool synthesis, the chemistry of pinanols, including the trans isomer, is explored for creating other complex molecules. For example, reactions of trans-pinane have been shown to yield tricyclic ether compounds, which are intermediates for synthesizing insect pheromones like Grandisol. foreverest.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4948-29-2 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |

InChI 键 |

YYWZKGZIIKPPJZ-QXFUBDJGSA-N |

SMILES |

CC1(C2CCC(C1C2)(C)O)C |

手性 SMILES |

C[C@]1(CC[C@H]2C[C@@H]1C2(C)C)O |

规范 SMILES |

CC1(C2CCC(C1C2)(C)O)C |

其他CAS编号 |

4948-29-2 35408-04-9 |

物理描述 |

Liquid |

产品来源 |

United States |

Advanced Synthetic Methodologies for Trans 2 Pinanol

Catalytic Pathways from Pinene Precursors

The most common industrial route to 2-pinanol (B1220830) begins with pinenes, which are abundant, renewable feedstocks derived from turpentine. google.commdpi.com This pathway typically involves a three-step sequence: the hydrogenation of pinene to pinane (B1207555), followed by the oxidation of pinane to pinane hydroperoxide, and finally, the reduction of the hydroperoxide to 2-pinanol. google.com

The initial step in the synthesis of 2-pinanol is the catalytic hydrogenation of α-pinene or β-pinene to yield pinane. wikipedia.org This reaction produces two diastereomers: cis-pinane (B1246623) and trans-pinane. The stereoselectivity of this hydrogenation is crucial as the subsequent oxidation step proceeds with different efficiencies for each isomer. researchgate.net

Various heterogeneous catalysts have been investigated to control the stereochemical outcome of this reaction. Palladium (Pd) supported on carbon, alumina, or silica (B1680970) has been shown to quantitatively convert pinene to pinane, with a notable preference for the cis isomer, achieving selectivities between 72% and 89%. researchgate.net Temperature has been identified as a key parameter influencing selectivity, with adjustments favoring the formation of cis-pinane. researchgate.net

Ruthenium-based catalysts have also demonstrated high efficacy. Ruthenium nanoparticles, stabilized in aqueous solutions by surfactants, have been used for the selective hydrogenation of α-pinene, achieving a 98% selectivity for cis-pinane with complete conversion under optimized conditions of 30 bar H₂ pressure and 110°C. researchgate.netrsc.org Similarly, Ru-NiO/Hβ catalysts have been reported to yield 100% conversion and 98% selectivity to cis-pinane at 80°C. researchgate.net The use of ultrafine platinum (Pt) nanoparticles confined within a copper-based metal-organic cage (Cu-MOC) has also resulted in excellent stereoselectivity, reaching 99% for cis-pinane under mild conditions. researchgate.net

Table 1: Catalytic Systems for Stereoselective Hydrogenation of α-Pinene to cis-Pinane

| Catalyst | Support/Stabilizer | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | cis-Pinane Selectivity (%) | Reference |

| Pd | Carbon, Alumina, Silica | Varied | - | 100 | 72-89 | researchgate.net |

| Ru Nanoparticles | Ammonium Surfactant | 110 | 30 | 100 | 98 | researchgate.net |

| Ru-NiO | Hβ Zeolite | 80 | - | 100 | 98 | researchgate.net |

| Pt Nanoparticles | Cu-MOC | Mild | - | 99 | 99 | researchgate.net |

The second step involves the oxidation of the pinane mixture obtained from hydrogenation. This is typically achieved through autoxidation, where pinane reacts with air or pure oxygen to form 2-pinane hydroperoxides. wikipedia.orgwikipedia.org The reaction is generally performed in the liquid phase at temperatures between 90°C and 120°C. google.comresearchgate.net

The oxidation process yields both cis- and trans-2-pinane hydroperoxide. chempedia.info Research indicates that the cis-pinane isomer is significantly more reactive towards oxidation than the trans-isomer. The ratio of the rate constants for the oxidation of cis-pinane versus trans-pinane has been found to be 4.0. researchgate.net This difference in reactivity underscores the importance of the stereoselective hydrogenation in the preceding step. Under controlled conditions, the selectivity of pinane oxidation to pinane hydroperoxide can be very high, reaching 90-95%. researchgate.net The resulting product is an oxidate solution typically containing 20-60% of a mixture of cis- and trans-pinane hydroperoxide. google.comacs.org

The final step in the traditional three-step synthesis is the reduction of the pinane hydroperoxide mixture to 2-pinanol. wikipedia.org This conversion can be accomplished using various reducing agents. Common industrial methods include treatment with an aqueous solution of a reducing salt, such as sodium sulfite (B76179) (Na₂SO₃), or through catalytic hydrogenation. google.comgoogle.comacs.org

The reduction of the hydroperoxide mixture produces both cis- and trans-2-pinanol. Notably, the final product mixture is often predominated by the trans-isomer, which can constitute around 80% of the 2-pinanol produced. google.com The resulting pinanol isomers can then be separated by conventional techniques like fractional distillation. google.com

In pursuit of more efficient and environmentally friendly processes, research has focused on developing direct oxidation methods that can convert pinane or even pinene directly to 2-pinanol in a single step. google.comgoogle.com These approaches aim to bypass the isolation of the hydroperoxide intermediate, thus simplifying the process and reducing waste.

A patented method describes the direct oxidation of pinane to 2-pinanol by introducing oxygen into a mixture of pinane, a base (such as sodium hydroxide), and a free-radical initiator (like azobisisobutyronitrile) at elevated temperatures (110-115°C). google.com This process yields a mixture of cis- and this compound, with the trans-isomer being the major product. google.com While this one-step oxidation is more convenient, the product mixture may still contain unreacted pinane hydroperoxide, which might necessitate a final reduction treatment to maximize the yield of 2-pinanol. google.comgoogle.com

A significant advancement in direct synthesis is the use of catalytic transfer hydrogenation (CTH). google.com CTH offers an alternative to using high-pressure molecular hydrogen, instead employing hydrogen donor molecules like secondary alcohols. nih.govmdpi.com

A one-pot synthesis method has been developed that uses α-pinene as the starting material, an aliphatic or alicyclic secondary alcohol (e.g., isopropanol) as both the reducing agent and the solvent, and a transition metal complex as a catalyst. google.com The reaction proceeds under oxygen or air pressure (0.1-1.0 MPa) at temperatures between 60-150°C. google.com This innovative approach combines oxidation and reduction in a single reaction vessel, directly yielding 2-pinanol. The catalyst, which may be a transition metal complex of a β-dicarbonyl compound like cobalt(II) acetylacetonate (B107027), facilitates the transfer hydrogenation function. google.com

The choice of oxidant and the specific reaction conditions play a critical role in the outcome of direct oxidation methods, influencing both the conversion rate and the selectivity towards the desired 2-pinanol isomers. Air and pure oxygen are commonly used as clean, inexpensive oxidants. google.com

In the catalytic transfer hydrogenation system, reaction parameters are tuned to optimize the yield and stereoselectivity. For instance, using cobalt(II) acetylacetonate as a catalyst with isopropanol (B130326) as the solvent and introducing air at 81°C resulted in a 59.2% conversion of α-pinene, with a 72.56% selectivity for 2-pinanol. The ratio of this compound to cis-2-pinanol (B1609434) in this case was 16.34 to 56.22. google.com

The addition of a small amount of a basic substance, such as pyridine (B92270), has been shown to be beneficial, improving the selectivity for 2-pinanol. google.com Adjusting conditions, such as temperature and pressure, can also influence the product distribution. For example, conducting the reaction in sec-butyl alcohol at 100°C under 0.8 MPa of oxygen pressure led to a lower α-pinene conversion (29.7%) and a different selectivity profile for 2-pinanol (31.3% total, with a trans/cis ratio of 2.1/7.2). google.com

Table 2: Influence of Reaction Conditions on Direct Synthesis of 2-Pinanol from α-Pinene via CTH

| Catalyst | Solvent | Oxidant | Temp (°C) | Pressure | α-Pinene Conv. (%) | 2-Pinanol Selectivity (%) | trans/cis Ratio | Reference |

| Cobalt(II) acetylacetonate | Isopropanol | Air | 81 | Normal | 59.2 | 72.56 | 16.34 / 56.22 | google.com |

| Cobalt(II) acetylacetonate | Isopropanol | O₂ | Reflux | Normal | 54.3 | 51.44 | 10.5 / 40.94 | google.com |

| Cobalt(II) acetylacetonate/Pyridine | sec-Butyl alcohol | O₂ | 100 | 0.8 MPa | 29.7 | 31.3 | 2.1 / 7.2 | google.com |

Elucidation of Chemical Transformations and Reaction Mechanisms of Trans 2 Pinanol

Thermal Rearrangement Reactions of trans-2-Pinanol

Under thermal conditions, this compound undergoes significant molecular reorganization, primarily through two distinct pathways: a retro-ene type reaction leading to the formation of linalool (B1675412) and a skeletal rearrangement yielding α-fenchol. wikipedia.org The specific pathway and product distribution are highly dependent on the reaction conditions.

Gas-Phase Isomerization to Linalool

The gas-phase isomerization of this compound is a key industrial process for the synthesis of linalool, a valuable fragrance and flavor compound, as well as an important intermediate in the production of vitamins A and E. nih.govdoaj.org This reaction is typically carried out at elevated temperatures, generally in the range of 350–600 °C. nih.gov

The thermal isomerization of this compound to linalool is widely accepted to proceed through a stepwise fragmentation mechanism involving biradical intermediates, as a concerted mechanism is thermally forbidden according to the Woodward-Hoffmann rules. nih.gov The initial step involves the homolytic cleavage of a carbon-carbon bond within the strained cyclobutane (B1203170) ring of the pinane (B1207555) skeleton. nih.gov

This bond scission can theoretically occur at four different positions: C(1)-C(6), C(5)-C(7), C(1)-C(7), or C(5)-C(6), leading to the formation of four distinct biradical intermediates. nih.gov However, the formation of linalool and the primary by-product, β-terpineol, is rationalized through the formation of a specific 1,4-disubstituted cyclohexanol (B46403) biradical. researchgate.netmdpi.com This intermediate is formed by the cleavage of the C(1)-C(6) bond. The subsequent homolytic bond cleavage within this biradical, followed by intramolecular radical recombination, leads to the formation of linalool. mdpi.com A competing sigmatropic researchgate.netscilit.com-hydrogen shift from a methyl group to the radical center on the cyclohexane (B81311) ring can lead to the formation of β-terpineol. mdpi.com

Kinetic studies of the pyrolysis of this compound have provided valuable insights into the energetics of the isomerization process. The pyrolysis is typically performed in a temperature range of 753 K to 843 K (480 °C to 570 °C). researchgate.net The activation energy for the crucial carbon-carbon bond scission that opens the cyclobutane ring to form the 1,4-disubstituted cyclohexanol biradical has been determined to be 211 kJ mol⁻¹. researchgate.net

The high selectivity of the reaction towards linalool over its isomer, isolinalool, is attributed to a significant difference in the activation energies for the formation of the respective precursor biradicals. researchgate.net The activation energy for the cyclobutane ring rupture leading to the 1,2-disubstituted cyclohexanol biradical, the precursor to isolinalool, is 14 kJ mol⁻¹ higher than that for the formation of the 1,4-disubstituted cyclohexanol biradical that leads to linalool. researchgate.net

Activation Energies for Key Steps in this compound Pyrolysis

| Reaction Step | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| C-C Scission to form 1,4-disubstituted cyclohexanol biradical (leads to Linalool) | 211 | researchgate.net |

| Difference in Activation Energy for formation of 1,2- vs 1,4-disubstituted cyclohexanol biradical | 14 | researchgate.net |

Several factors can influence the rate of the thermal rearrangement of this compound and the selectivity towards linalool. These include temperature, residence time, the surface-to-volume ratio of the reactor, the carrier gas used, and the presence of additives. nih.gov

Temperature: Increasing the reaction temperature generally increases the conversion of this compound. However, at very high temperatures (above approximately 450 °C), the selectivity for linalool may decrease due to the onset of consecutive reactions that consume the desired product. nih.gov

Residence Time: Shorter residence times can help to minimize the formation of by-products from consecutive reactions, thereby increasing the selectivity for linalool. researchgate.net

Additives: The addition of small amounts of basic compounds, such as pyridine (B92270) or dimethylamine, has been shown to have a minor influence on the yield of linalool and its by-products. nih.gov This suggests that these additives can help to suppress certain side reactions.

Reactor Type: The use of microreactor systems has been shown to achieve higher conversions and selectivities compared to conventional tubular reactors, often without the need for additives. researchgate.net

It is important to note that manipulating the selectivity of the reaction in the gas phase can be challenging due to the large free path length between molecules. nih.gov

The thermal rearrangement of this compound is not a perfectly selective reaction, and a number of other monoterpenoid products are formed alongside linalool. These co-occurring products arise from parallel and consecutive reaction pathways. The main identified by-products include:

Plinols: These are a group of four isomeric cyclopentanols that are formed from the consecutive ene-type cyclization of the initially formed linalool. nih.gov

β-Terpineol: This monocyclic alcohol is a major primary by-product formed from a parallel isomerization channel involving a researchgate.netscilit.com-hydride shift within the biradical intermediate. nih.govmdpi.com

Isolinalool: This isomer of linalool is formed in smaller quantities due to the higher activation energy barrier for the formation of its precursor biradical. researchgate.net

Myrcene and Limonene: These monoterpene hydrocarbons are formed through dehydration reactions of linalool and β-terpineol, respectively. researchgate.net

The relative amounts of these by-products are dependent on the specific reaction conditions employed.

Major Co-occurring Products in the Thermal Rearrangement of this compound

| Compound Name | Formation Pathway | Reference |

|---|---|---|

| Linalool | Main product via biradical intermediate | nih.gov |

| Plinols | Consecutive ene-cyclization of linalool | nih.gov |

| β-Terpineol | Parallel isomerization via researchgate.netscilit.com-hydride shift | nih.govmdpi.com |

| Isolinalool | Parallel isomerization via higher energy biradical | researchgate.net |

| Myrcene | Dehydration of linalool | researchgate.net |

| Limonene | Dehydration of β-terpineol | researchgate.net |

Skeletal Rearrangement to α-Fenchol

In addition to the retro-ene reaction that yields linalool, this compound can also undergo a skeletal rearrangement to form α-fenchol. wikipedia.org This transformation represents a significant alteration of the carbon framework of the pinane system. While the thermal, gas-phase isomerization to linalool is well-documented, the specific conditions and detailed mechanistic pathways for the skeletal rearrangement of this compound to α-fenchol are less extensively described in the literature under the same thermal conditions. It is known, however, that α-fenchol is a potential product from the rearrangement of pinane derivatives, and its formation likely involves a carbocationic intermediate, which would be favored under different reaction conditions, such as in the presence of acidic catalysts.

Heterogeneous and Homogeneous Acid Catalysis Systems

The acid-catalyzed reactions of this compound and related terpene derivatives are well-documented, employing both homogeneous and heterogeneous systems to facilitate molecular rearrangements. These processes are typically driven by the formation of carbocation intermediates, which can then undergo various transformations.

Homogeneous acid catalysts, such as mineral acids (e.g., sulfuric acid) and organic acids (e.g., formic acid), have been traditionally used. psecommunity.orgmdpi.com For instance, studies on the acid-catalyzed rearrangement of α-pinene and β-pinene in acetic acid have shown that the reaction pathway is influenced by the nature of the acid and solvent. rsc.org In anhydrous acetic acid with sulfuric acid, the reaction is believed to proceed through an intimate ion pair, where the counter-ion stabilizes the carbocation and favors elimination to form olefins. rsc.org In aqueous acetic acid, however, the ion pair is more separated, allowing for reaction with external nucleophiles. rsc.org

In recent years, there has been a shift towards heterogeneous acid catalysts due to their advantages in separation, reusability, and often, improved selectivity. mdpi.com These solid acid catalysts include:

Zeolites: These microporous aluminosilicates offer shape-selective catalysis.

Sulfonic Acid Resins: Polymeric materials functionalized with sulfonic acid groups provide strong acidic sites. psecommunity.org

Functionalized Silicates and Alumina: These materials can be tailored to control acidity and surface properties. psecommunity.org

The choice of catalyst system, whether homogeneous or heterogeneous, significantly impacts the product distribution by influencing the stability and lifetime of the carbocationic intermediates formed from this compound. psecommunity.orgmdpi.com

Mechanistic Pathways of Wagner-Meerwein Type Rearrangements

The Wagner-Meerwein rearrangement is a characteristic reaction of bicyclic systems like the pinane skeleton of this compound, particularly under acidic conditions. wikipedia.orgnumberanalytics.com This class of reaction involves a 1,2-hydride, alkyl, or aryl group migration to an adjacent carbocation, typically resulting in a more stable carbocation. wikipedia.orgnumberanalytics.comslideshare.net

The general mechanism for the acid-catalyzed rearrangement of this compound proceeds through the following steps:

Protonation: The hydroxyl group of this compound is protonated by an acid catalyst to form a good leaving group (water). slideshare.netjk-sci.com

Carbocation Formation: The departure of a water molecule generates a tertiary carbocation at the C2 position of the pinane ring. jk-sci.com

1,2-Shift: This carbocation is inherently strained due to the bicyclic structure. To relieve this strain, a Wagner-Meerwein rearrangement occurs. libretexts.org This can involve the migration of one of the bonds of the four-membered ring, leading to a ring expansion and the formation of a less strained and often more stable carbocationic intermediate, such as one with a fenchane (B1212791) or camphane (B1194851) skeleton.

Product Formation: The rearranged carbocation is then quenched by deprotonation to form an alkene or by reaction with a nucleophile present in the medium. jk-sci.com

This rearrangement is a classic example of how thermodynamic driving forces, such as the relief of ring strain, dictate the reaction pathway in strained polycyclic systems. libretexts.org

Stereochemical Outcomes of the Rearrangement

A key feature of the Wagner-Meerwein rearrangement is its stereospecificity. The migration of the alkyl or hydride group is a suprafacial process, meaning it occurs on the same face of the molecule. wikipedia.org According to the Woodward-Hoffmann rules, this nih.govnih.gov-sigmatropic rearrangement is thermally allowed and proceeds with the retention of the stereochemistry of the migrating group. wikipedia.orgjk-sci.com

In the context of this compound, the specific stereoisomer of the starting material will influence the stereochemistry of the resulting rearranged products. The rigid conformation of the pinane skeleton restricts the possible rearrangement pathways, leading to a high degree of stereocontrol. For example, the rearrangement of different terpene isomers often leads to distinct sets of products, a principle that has been fundamental in the structural elucidation and synthesis of complex natural products like camphor (B46023) and borneol. numberanalytics.comresearchgate.net The stereochemical outcome is therefore a direct consequence of the initial stereochemistry of the alcohol and the concerted nature of the 1,2-shift.

Oxidative Transformations of this compound

Beyond acid-catalyzed rearrangements, this compound is a substrate for various oxidative transformations that introduce new functional groups and can lead to the formation of complex polycyclic structures.

Chlorooxidation Processes and Reaction Mechanisms

A notable oxidative transformation of this compound is its reaction with hypochlorous acid in a process termed 'chlorooxidation'. nih.govresearchgate.net This reaction showcases the reactivity of the tertiary alcohol and the adjacent ring structure. Unlike its stereoisomer, cis-pinanol, which yields a chloroketone via ring opening, this compound undergoes a unique intramolecular cyclization. nih.govresearchgate.net

The proposed mechanism for the chlorooxidation of this compound involves the formation of an intermediate alkyl hypochlorite. This is followed by the homolytic cleavage of the O-Cl bond, generating an alkoxy radical. This radical then participates in an intramolecular hydrogen atom transfer, likely from one of the methyl groups of the gem-dimethyl bridge, to form a carbon-centered radical. This radical is subsequently trapped by the chlorine radical, leading to a chlorinated intermediate that cyclizes to the final product.

Synthesis and Characterization of Novel Oxatricyclic Derivatives

The chlorooxidation of this compound provides a facile route to a novel oxatricyclic derivative. Specifically, the reaction with hypochlorous acid yields 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. nih.govresearchgate.net This tricyclic ether possesses a compact and rigid structure, making it a potentially valuable building block for further synthetic applications. nih.gov

The synthesis is straightforward, involving the simple mixing of this compound with hypochlorous acid. nih.govresearchgate.net The characterization of this unique product relies on standard spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its complex tricyclic structure.

Table 1: Products of Chlorooxidation of Pinanol Isomers

| Starting Material | Reagent | Major Product | Product Type |

|---|---|---|---|

| This compound | Hypochlorous Acid | 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane | Tricyclic Ether |

| cis-2-Pinanol (B1609434) | Hypochlorous Acid | 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone | Chloroketone |

Data sourced from Erman & Kane, 2008. nih.govresearchgate.net

Regioselectivity and Stereocontrol in Advanced Oxidation Reactions

The chlorooxidation of pinanol isomers is a prime example of high regioselectivity and stereocontrol in an advanced oxidation reaction. The distinct outcomes for the cis and trans isomers highlight how the stereochemistry of the starting alcohol dictates the reaction pathway.

Stereocontrol: With this compound, the specific spatial arrangement of the hydroxyl group and the gem-dimethyl bridge facilitates the intramolecular hydrogen abstraction and subsequent cyclization to form the rigid tricyclic ether. nih.govresearchgate.net In contrast, the stereochemistry of cis-2-pinanol prevents this pathway, favoring a Grob-type fragmentation that leads to the cleavage of the four-membered ring and the formation of a monocyclic chloroketone. nih.govresearchgate.net This demonstrates absolute stereocontrol, where each diastereomer yields a constitutionally different product.

Regioselectivity: The reaction is also highly regioselective. In the case of this compound, the alkoxy radical selectively abstracts a hydrogen atom from one of the C9 or C10 methyl groups, leading to the formation of a five-membered ether ring fused to the bicyclic system at a specific position. This selectivity is governed by the proximity of the methyl groups to the initially formed alkoxy radical, favoring a six-membered transition state for the hydrogen transfer.

These selective transformations underscore the potential of using the defined stereochemistry of this compound to direct reactions toward specific, complex molecular architectures.

The reactivity of this compound is largely dictated by its bicyclic pinane framework and the strategic placement of its tertiary hydroxyl group. This structure allows for a diverse range of chemical transformations, from simple derivatization of the alcohol to complex skeletal rearrangements.

Derivatization of the Hydroxyl Functionality: Esterification and Etherification for Modifying Reactivity

The tertiary hydroxyl group of this compound serves as a key functional handle for chemical modification. Esterification and etherification are fundamental reactions used to convert the alcohol into derivatives with altered physical properties, reactivity, and utility. These transformations are pivotal in the synthesis of fragrances and as intermediate steps in more complex synthetic sequences. google.com

Esterification: The conversion of this compound to its corresponding esters is a common transformation. These esters are noted for their use as fragrance compounds. google.com The reaction typically involves treating the alcohol with an acylating agent, such as a carboxylic acid, acid chloride, or anhydride (B1165640), often in the presence of a catalyst to facilitate the reaction with the sterically hindered tertiary alcohol.

Etherification: The synthesis of ethers from this compound modifies its polarity and hydrogen-bonding capabilities. Acid-catalyzed etherification reactions are a common route. For instance, the reaction of terpenes with alcohols in the presence of a Lewis acid catalyst like tin(II) bromide (SnBr₂) can produce terpene ethers. academie-sciences.fr While this has been demonstrated with other pinenes, the principle applies to this compound. academie-sciences.fr Another approach is transetherification, where a vinyl ether is reacted with the alcohol. Palladium-catalyzed transetherification is an effective method for producing functionalized vinyl ethers from various alcohols. academie-sciences.fr

The table below summarizes representative examples of these derivatization reactions.

| Reaction Type | Reactant | Reagent(s) | Product | Significance |

| Esterification | This compound | Carboxylic Acid/Anhydride | trans-2-Pinanyl ester | Creation of fragrance compounds. google.com |

| Etherification | This compound | Alkyl Alcohol, Lewis Acid (e.g., SnBr₂) | trans-2-Pinanyl alkyl ether | Synthesis of terpene ethers. academie-sciences.fr |

| Transetherification | This compound | Ethyl Vinyl Ether, Palladium Catalyst | trans-2-Pinanyl vinyl ether | Formation of functionalized vinyl ethers. academie-sciences.fr |

Cycloaddition Reactions and Formation of Ring-Expanded/Contracted Systems

The rigid bicyclo[3.1.1]heptane skeleton of this compound is susceptible to fascinating skeletal rearrangements, leading to both ring-expanded and ring-contracted products. Furthermore, its derivatives can engage in cycloaddition reactions to build more complex molecular architectures.

Ring-Expanded and Contracted Systems: Rearrangements of the pinane skeleton often proceed through carbocationic intermediates, which are readily generated from the tertiary alcohol of this compound under acidic conditions. These types of transformations are categorized as pinacol-type rearrangements. wikipedia.org

A notable example is the acid-catalyzed rearrangement of this compound to α-fenchol. tandfonline.com This reaction involves a Wagner-Meerwein shift where the four-membered ring of the pinane system contracts to a cyclopentane (B165970) ring, which is characteristic of the fenchane skeleton. Heating this compound with a solid acid catalyst such as aluminum phosphate (B84403) directly yields α-fenchol in good yield. tandfonline.com Another significant transformation is the thermal pyrolysis of 2-pinanol (B1220830), which results in the opening of the four-membered ring to produce the acyclic monoterpene alcohol, linalool. researchgate.netwikipedia.org

These rearrangements are highly dependent on the reaction conditions and the stereochemistry of the starting material. The formation of bornane and fenchane derivatives from pinane precursors through ring expansion is a known acid-catalyzed process. rsc.org

The table below details key rearrangement products originating from this compound.

| Starting Material | Conditions | Product(s) | Transformation Type |

| This compound | Heating with Aluminum Phosphate (solid acid catalyst) | α-Fenchol | Ring system rearrangement (Contraction/Expansion). tandfonline.com |

| 2-Pinanol | Pyrolysis (~500 °C) | Linalool | Ring-opening. researchgate.netwikipedia.org |

| Pinane Derivatives | Acid Catalysis | Bornane and Fenchane derivatives | Ring expansion. rsc.org |

Cycloaddition Reactions: While this compound itself is not typically a direct substrate for cycloaddition, its derivatives can be employed in such reactions. Cycloaddition reactions, such as the [2+2] and [4+2] Diels-Alder reactions, are powerful tools for constructing cyclic systems. fiveable.me For example, derivatives of the pinane skeleton can be functionalized to include dienes or dienophiles, enabling them to participate in Diels-Alder reactions. The [2+2] cycloaddition is a primary method for synthesizing cyclobutane rings, a core feature of the pinane structure itself. nih.gov Recent advancements have expanded the scope of [2+2] cycloadditions, allowing for the synthesis of complex cyclobutane-containing molecules under milder conditions. nih.govresearchgate.net These methods could theoretically be applied to suitably modified this compound derivatives to create novel, complex polycyclic structures.

Stereochemical Control and Applications in Asymmetric Synthesis Utilizing Trans 2 Pinanol

trans-2-Pinanol as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and structural rigidity of this compound make it an effective chiral building block, where its core structure is integrated into a larger target molecule. Its utility stems from the ability to serve as a stereochemically defined starting material for the synthesis of more complex structures.

A significant application of this compound is as a key intermediate in the synthesis of other valuable terpenoids. Through thermal rearrangement, both cis- and this compound can be converted to linalool (B1675412), an acyclic tertiary alcohol widely used in the fragrance industry and as a precursor for the synthesis of vitamins A and E. researchgate.net

The pinane (B1207555) skeleton itself is a versatile scaffold. For instance, the chlorooxidation of pinanols with hypochloric acid yields novel products such as 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone from cis-pinanol, providing a pathway to various dimethylcyclobutane derivatives. nih.gov Furthermore, derivatives of the pinane scaffold, such as pinane-based 2-amino-1,3-diols, have been synthesized stereoselectively. beilstein-journals.orgnih.gov These syntheses often start from related pinene derivatives like (−)-α-pinene or (1R)-(−)-myrtenol and proceed through key steps such as stereoselective epoxidation, allylic rearrangement, and aminohydroxylation to build complex, biologically relevant motifs like the 2-amino-1,3-diol unit. beilstein-journals.orgnih.gov

Applications of this compound as a Chiral Auxiliary in Enantioselective Transformations

While this compound itself is not commonly employed as a traditional, cleavable chiral auxiliary, its structural framework is fundamental to the design of chiral ligands and catalysts that control stereoselectivity. Derivatives of the pinane scaffold, particularly amino alcohols, have been successfully utilized to induce asymmetry in various transformations.

Pinene-based chiral auxiliaries have demonstrated effectiveness in guiding the enantioselective alkylation of aldehydes. nih.gov Specifically, chiral amino alcohol ligands derived in multiple steps from α-pinene have been used to catalyze the addition of diethylzinc (B1219324) to various aldehydes. nih.gov In these reactions, the chiral ligand, featuring the pinane backbone, coordinates to the zinc atom, creating a chiral environment that directs the approach of the aldehyde. This steric control forces the ethyl group from diethylzinc to add to one specific face of the aldehyde's carbonyl group, resulting in the preferential formation of one enantiomer of the secondary alcohol product. nih.gov Enantioselectivities of up to 87% have been achieved in these transformations. researchgate.netmdpi.com

The pinane scaffold is integral to creating reagents and catalysts that exert high levels of diastereoselective control. The synthesis of pinane-based 2-amino-1,3-diols from precursors like isopinocarveol (B12787810) (derived from α-pinene) showcases this principle. beilstein-journals.orgnih.gov A key step in this synthesis is a stereoselective aminohydroxylation of an allylic carbamate. The rigid pinane framework of the substrate directs the incoming reagents to a specific face of the double bond, ensuring the formation of the desired diastereomer of the product. This transformation establishes the correct relative stereochemistry at two new stereocenters simultaneously. The resulting pinane-fused oxazolidin-2-one can then be further transformed, carrying the established stereochemistry forward into more complex molecules. beilstein-journals.orgnih.gov

Design and Synthesis of Chiral Ligands Based on the Pinanol Scaffold

The rigid and predictable conformation of the pinane skeleton makes it an excellent chassis for the design of chiral ligands used in transition-metal catalysis. nih.gov By attaching coordinating atoms like phosphorus or nitrogen to this chiral framework, chemists can create an asymmetric pocket around a metal center, enabling it to catalyze reactions with high enantioselectivity.

Several classes of high-performance chiral ligands have been developed from pinane and its derivatives.

Bipyridine Ligands: Chiral bipyridine ligands, such as PINDY, have been synthesized from pinene precursors like (-)-β-pinene. nih.gov These ligands feature a bipyridine unit fused to the chiral pinane ring. Similarly, manganese(II) complexes containing the (−)-pinene beilstein-journals.orgnih.govbipyridine ligand have been prepared and characterized. rsc.org

Aminodiol Ligands: Libraries of chiral aminodiols have been prepared from (−)-β-pinene. researchgate.netmdpi.com These syntheses typically involve the transformation of a pinene derivative into a key allylic alcohol, followed by stereoselective epoxidation and subsequent ring-opening with various amines to afford the target aminodiol ligands. researchgate.netmdpi.com

Phosphine (B1218219) Ligands: The pinane framework has been used to create P-stereogenic phosphine ligands. nih.govnih.gov For example, phosphine-phosphite ligands have been synthesized by incorporating a P-stereogenic phosphanorbornane unit, which can be derived from the pinane family, with axially chiral bisnaphthols. nih.gov

Ligands built upon the pinanol scaffold have been successfully applied in a range of stereoselective catalytic reactions, demonstrating their practical utility in asymmetric synthesis.

The copper(I) triflate complex of the pinene-derived bipyridine ligand PINDY has been shown to be a promising catalyst for the asymmetric allylic oxidation of cyclic olefins, achieving good enantioselectivity. nih.gov In another application, pinane-based chiral aminodiols have been used as catalysts for the enantioselective addition of diethylzinc to both aromatic and aliphatic aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. researchgate.netmdpi.com

Manganese complexes bearing the (−)-pinene beilstein-journals.orgnih.govbipyridine ligand have been tested as catalysts for the epoxidation of aromatic alkenes. rsc.org These catalysts showed good selectivity and moderate enantioselectivity, with the notable ability to completely retain the configuration of cis-olefins during epoxidation. rsc.org Furthermore, P-stereogenic phosphine-phosphite ligands derived from the pinane scaffold have been applied in palladium-catalyzed asymmetric allylic substitution and rhodium-catalyzed asymmetric hydrogenation, achieving moderate enantioselectivities. nih.gov

Research Findings on Pinanol-Derived Catalytic Systems

The following interactive tables summarize the performance of various catalytic systems based on the pinane scaffold in asymmetric reactions.

Table 1: Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by Pinane-Based Aminodiol Ligands

This table details the enantioselective addition of diethylzinc to various aldehydes using chiral aminodiol ligands derived from the pinane framework.

| Aldehyde Substrate | Ligand/Catalyst | Enantiomeric Excess (ee) | Yield (%) | Ref. |

| Benzaldehyde (B42025) | Pinane-based Aminodiol | 80% | 95% | mdpi.com |

| 4-Methoxybenzaldehyde | Pinane-based Spirooxazolidine | 87% | 92% | researchgate.net |

| 3-Methoxybenzaldehyde | Pinane-based Spirooxazolidine | 84% | 78% | researchgate.net |

| 4-Chlorobenzaldehyde | Pinane-based Aminodiol | 82% | 90% | mdpi.com |

| Cyclohexanecarboxaldehyde | Pinane-based Spirooxazolidine | 80% | 65% | researchgate.net |

Table 2: Asymmetric Catalysis using Pinane-Scaffold Ligands in Various Reactions

This table presents data from several different asymmetric transformations employing ligands derived from pinane or pinene precursors.

| Reaction Type | Substrate | Ligand/Metal System | Enantiomeric Excess (ee) | Yield/Conversion | Ref. |

| Allylic Oxidation | Cyclohexene | PINDY / Cu(I)OTf | 49% | High | beilstein-journals.orgnih.gov |

| Allylic Oxidation | Cyclopentene | PINDY / Cu(I)OTf | 75% | High | beilstein-journals.orgnih.gov |

| Epoxidation | Styrene | (-)-Pinene beilstein-journals.orgnih.govbipyridine / Mn(II) | Moderate | Good Selectivity | rsc.org |

| Allylic Substitution | Diphenylallyl Acetate | Phosphanorbornane-Phosphite / Pd | up to 60% | Not specified | nih.gov |

| Hydrogenation | Dehydroamino Ester | Phosphanorbornane-Phosphite / Rh | up to 50% | Not specified | nih.gov |

Stereoselective Synthesis of Diverse Pinane-Based Molecular Architectures

The rigid bicyclic framework of the pinane skeleton, inherent in this compound, provides a powerful tool for stereochemical control in a variety of synthetic transformations. This steric influence allows for the diastereoselective construction of complex molecular architectures, including acyclic and cyclic systems with multiple stereocenters. The chirality of the pinane moiety is effectively transferred to the newly formed stereogenic centers, making it a valuable chiral auxiliary and starting material in asymmetric synthesis. This section details the application of this compound and its derivatives in the stereoselective synthesis of 2-amino-1,3-diols and cyclobutane (B1203170) derivatives.

Synthesis of 2-Amino-1,3-diols

The 2-amino-1,3-diol structural motif is a key feature in a wide range of biologically active molecules, most notably sphingolipids, which are crucial components of cell membranes and play significant roles in signal transduction. beilstein-journals.orgnih.gov The stereoselective synthesis of this moiety is a central challenge in organic chemistry. Pinane-based compounds, derived from precursors like this compound, offer a chiral pool approach to address this challenge.

A library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner starting from terpene-derived alcohols. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, isopinocarveol, which can be prepared from (-)-α-pinene, serves as a precursor. beilstein-journals.orgnih.govnih.gov The synthetic strategy involves a stereoselective aminohydroxylation process. beilstein-journals.org The isopinocarveol is first converted into a carbamate, which then undergoes an aminohydroxylation reaction to form a pinane-fused oxazolidin-2-one. beilstein-journals.orgnih.govnih.gov The relative stereochemistry of these condensed oxazolidin-2-ones has been confirmed using 2D NMR and X-ray crystallography. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Similarly, the commercially available (1R)-(−)-myrtenol can be used to prepare a regioisomeric spiro-oxazolidin-2-one. beilstein-journals.orgnih.gov The alkaline hydrolysis or reduction of these oxazolidin-2-one intermediates, followed by reductive alkylation, yields the target primary and secondary 2-amino-1,3-diols. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The hydrolysis of both the pinane-fused and spiro-oxazolidin-2-ones can lead to the same primary aminodiol, demonstrating a convergent approach to these structures. beilstein-journals.orgbeilstein-journals.org

| Starting Material | Key Intermediate | Final Product Type | Key Transformation |

|---|---|---|---|

| Isopinocarveol (from (-)-α-pinene) | Pinane-condensed oxazolidin-2-one | 2-Amino-1,3-diol | Stereoselective aminohydroxylation |

| (1R)-(−)-Myrtenol | Spiro-oxazolidin-2-one | 2-Amino-1,3-diol | Stereoselective hydroxyamination |

These primary and secondary 2-amino-1,3-diols can undergo further regioselective transformations. For example, reaction with aldehydes such as formaldehyde (B43269) or benzaldehyde leads to the formation of pinane-condensed oxazolidines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Synthesis of Cyclobutane Derivatives

The cyclobutane ring is a structural motif found in numerous natural products and serves as a versatile building block in organic synthesis. nih.gov The inherent ring strain of the four-membered ring makes it a useful synthon for further transformations. This compound and other pinene derivatives are excellent starting materials for the enantioselective synthesis of functionalized cyclobutanes, leveraging the defined stereochemistry of the pinane backbone. nih.govresearchgate.net

A facile route to cyclobutane derivatives involves the "chlorooxidation" of this compound. nih.govresearchgate.netsigmaaldrich.com The reaction of this compound with hypochlorous acid leads to the formation of a tricyclic ether, 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. nih.gov This compound provides access to C(9)-functionalized pinanes and their derivatives. In contrast, the same reaction with cis-pinanol yields a chloroketone, 1-[3-(2-chloroethyl)-2,2-dimethylcyclobutyl]ethanone, which is a versatile precursor to various dimethylcyclobutane derivatives. nih.govresearchgate.net

Another important strategy for synthesizing chiral cyclobutane synthons is the oxidative cleavage of pinene derivatives. acs.org For example, the ruthenium trichloride-catalyzed oxidation of (-)-α-pinene quantitatively affords (-)-cis-pinonic acid without epimerization. acs.org This pinonic acid, a highly functionalized cyclobutane, is a key intermediate that can be converted into various aldehydes. These aldehydes, in turn, are used in Wittig-Horner condensations to produce cyclobutane dehydro amino acids with high stereoselectivity, exclusively yielding the (Z)-isomers. acs.org

| Pinane Precursor | Reagent/Reaction | Key Cyclobutane Intermediate | Potential Applications |

|---|---|---|---|

| trans-2-Pinanol | Hypochlorous acid | 6,9-Dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane | Synthesis of C(9)-functionalized pinanes |

| (-)-α-Pinene | RuCl₃ (oxidative cleavage) | (-)-cis-Pinonic acid | Synthesis of cyclobutane dehydro amino acids |

| cis-2-Pinanol | Hypochlorous acid | 1-[3-(2-Chloroethyl)-2,2-dimethylcyclobutyl]ethanone | Access to diverse dimethylcyclobutane derivatives |

The utility of these pinane-derived cyclobutanes is demonstrated by their conversion into polyfunctionalized molecules that are valuable in the synthesis of other chiral compounds, such as α-amino acids with additional stereocenters. acs.org

Computational and Theoretical Investigations of Trans 2 Pinanol Reactivity and Stereochemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, CBS-QB3)

Quantum chemical calculations have become indispensable tools for investigating the complex chemistry of bicyclic monoterpenoids like trans-2-pinanol. High-level methods such as Density Functional Theory (DFT) and Complete Basis Set (CBS-QB3) are frequently employed to model its electronic structure and predict its reactivity with high accuracy. researchgate.net These computational approaches are crucial for exploring potential energy surfaces, which helps in identifying transition states, intermediates, and the most energetically favorable reaction pathways.

Computational studies have been central to understanding the thermal rearrangement (pyrolysis) of this compound, a reaction of significant industrial interest for the production of linalool (B1675412). researchgate.net The mechanism involves the initial cleavage of the strained cyclobutane (B1203170) ring inherent to the pinane (B1207555) skeleton. researchgate.net Quantum chemical calculations have shown that this process proceeds through the formation of a biradical intermediate. researchgate.netmdpi.com

Specifically, the pyrolysis is believed to form a 1,4-disubstituted cyclohexanol (B46403) biradical as a key intermediate on the pathway to linalool. researchgate.net DFT calculations help to map the energetic profile of this transformation, identifying the transition state structures leading to the biradical. The geometry and energy of these transition states are heavily influenced by the steric and electronic environment within the rigid bicyclic system, which ultimately dictates the reaction's feasibility and product selectivity. alfa-chemistry.com

A significant achievement of computational chemistry in this area is the prediction of kinetic parameters that govern reaction rates. By calculating the energy of reactants, transition states, and products, it is possible to determine the activation energy (Ea), a critical barrier that must be overcome for a reaction to occur.

Kinetic models for the pyrolysis of this compound and its diastereomer, cis-2-pinanol (B1609434), have been developed and refined using data from quantum chemical calculations. researchgate.net These studies reveal distinct differences in reactivity attributable to their stereochemistry. For the crucial carbon-carbon bond scission that opens the cyclobutane ring, the activation energy for this compound is calculated to be 211 kJ mol⁻¹, which is higher than that for cis-2-pinanol (206 kJ mol⁻¹). researchgate.net This difference in activation energy explains the experimentally observed higher reaction rate for the cis isomer. Furthermore, calculations have shown a significant difference in the activation energies for the subsequent cyclobutane rupture reactions that lead to different products, explaining the high selectivity for linalool over isolinalool. researchgate.netresearchgate.net

| Isomer | Reaction Step | Activation Energy (Ea) | Reference |

| This compound | C-C Scission (Cyclobutane Ring Opening) | 211 kJ mol⁻¹ | researchgate.net, |

| cis-2-Pinanol | C-C Scission (Cyclobutane Ring Opening) | 206 kJ mol⁻¹ | researchgate.net, |

| This compound | Difference in Ea for linalool vs. isolinalool pathways | 14 kJ mol⁻¹ | researchgate.net |

| cis-2-Pinanol | Difference in Ea for linalool vs. isolinalool pathways | 19 kJ mol⁻¹ | researchgate.net |

Conformational Analysis and Stereoelectronic Effects on Reactivity

The rigid bicyclo[3.1.1]heptane framework of this compound limits its conformational freedom, but understanding its preferred three-dimensional shape is key to explaining its reactivity. Computational models show that the bicyclic system typically adopts a chair-like conformation. In this compound, the hydroxyl group is situated in an equatorial position, which minimizes steric strain.

Stereoelectronic effects, which describe how orbital overlap and electronic distribution influence reactivity, are critical. The stereochemical difference between cis- and this compound leads to different reactivities. The higher reactivity of the cis isomer in pyrolysis is attributed to greater steric repulsion between the methyl groups, which weakens the C-C bond of the cyclobutane ring, thus lowering the activation energy for its cleavage. Conformational analysis via computational methods like the MM2 molecular mechanics force field can be used to predict the stability and ratios of different isomers. tandfonline.com

Thermodynamic Modeling of Isomerization and Transformation Pathways

Thermodynamic modeling provides crucial information on the spontaneity and equilibrium position of chemical reactions. For this compound and related compounds, computational methods are used to calculate key thermodynamic parameters like Gibbs free energy (ΔG) and enthalpy of reaction (ΔH). nih.govacs.org A negative ΔG value indicates a thermodynamically favorable, or spontaneous, reaction. nih.gov

DFT calculations have been employed to determine the Gibbs free energy for the transformation of related monoterpene epoxides into various products, providing a framework for understanding the isomerization of this compound. acs.orgresearchgate.net Group contribution methods, such as the Benson method, have also been applied to estimate thermochemical properties for compounds derived from the isomerization of this compound, including linalool and isolinalool. nih.govresearchgate.net These models help predict which products are most likely to form under thermodynamic control, complementing the kinetic analysis of reaction pathways.

Computational Design and Prediction of Novel Reactions and this compound Derivatives

The predictive power of computational chemistry extends to the design of new synthetic routes and novel molecules. By leveraging the understanding of reaction mechanisms and thermodynamic stabilities gained from quantum chemical calculations, researchers can perform in silico screening of potential reactions. This involves modeling hypothetical reaction pathways and calculating their activation barriers and thermodynamic favorability to assess their viability before attempting them in a laboratory setting.

For instance, computer modeling has been utilized in the development of processes for the selective isomerization of pinanol isomers. While specific examples of designing entirely new reactions for this compound are not widely documented, the principles are well-established. Molecular docking, a computational technique used to predict the binding orientation and affinity of a molecule to a target protein, illustrates how computational design is used. This method has been applied to screen large libraries of natural compounds, including terpenes, for potential biological activities, such as anticancer properties. dergipark.org.tr A similar approach could be used to design novel this compound derivatives with specific desired properties by predicting their interaction with biological targets or their physical properties, guiding synthetic efforts toward the most promising candidates.

Emerging Applications and Future Research Avenues for Trans 2 Pinanol

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally responsible chemical production has spurred significant research into sustainable and green synthetic methodologies for trans-2-pinanol. A primary focus is the shift from traditional multi-step processes, which often involve harsh conditions and generate considerable waste, to more direct and efficient routes. google.com Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are central to these new strategies. chemistryjournals.net

A key advancement is the one-pot synthesis of 2-pinanol (B1220830) directly from α-pinene, a renewable resource derived from turpentine. google.com This approach utilizes air or oxygen as a clean oxidant and employs a catalyst that facilitates transfer hydrogenation, combining oxidation and reduction in a single vessel. google.com This method significantly simplifies the process compared to the traditional three-step synthesis involving hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, and subsequent reduction to 2-pinanol. google.comwikipedia.org

Catalysis is at the heart of these green routes. Research has explored various catalytic systems to improve both yield and stereoselectivity. For instance, the hydrogenation of α-pinene over a Pd/C catalyst can be tuned to favor either cis- or trans-pinane by modifying reaction conditions like temperature and hydrogen pressure. researchgate.net For the direct oxidation of pinane to 2-pinanol, cobalt(II) acetylacetonate (B107027) has been used as a catalyst, with additives like morpholine (B109124) or pyridine (B92270) influencing the selectivity towards the desired 2-pinanol product. google.com The direct oxidation of pinane can yield a product with a high predominance of the trans-isomer (around 80%). google.com

Table 1: Comparison of Catalytic Systems for 2-Pinanol Synthesis This table is generated by the AI based on the search results. Please note that direct comparison is challenging as reaction goals (e.g., targeting cis vs. trans isomers) and starting materials may differ.

| Catalyst System | Starting Material | Key Conditions | Primary Product(s) & Selectivity | Source |

|---|---|---|---|---|

| Cobalt (II) acetylacetonate / morpholine | α-pinene | 80°C, O₂ flow | 2-Pinanol (75.42% selectivity, trans/cis=17.26/58.16) | google.com |

| Cobalt (II) acetylacetonate / pyridine | α-pinene | 0.8MPa O₂, sec-butyl alcohol | 2-Pinanol (22.9% selectivity), α-terpineol (39.12%) | google.com |

| Pd/C | α-pinene | 50–90°C, 2–11 bar H₂ | cis- and trans-Pinane | researchgate.net |

| Ru-containing catalyst on support | α-pinene | Continuous flow, low temp. | cis-Pinane (B1246623) (>99% selectivity) | google.com |

| Free radical initiator (AIBN) / NaOH | Pinane (92-97% cis) | 110-115°C, O₂ flow | 2-Pinanol (80/20 trans/cis mixture) | google.comgoogle.com |

Exploration of Novel Bio-inspired Transformations and Biocatalysis

Harnessing the efficiency and selectivity of nature's catalysts, biocatalysis and bio-inspired transformations represent a frontier in the green synthesis of this compound. These methods operate under mild conditions, reducing energy consumption and byproduct formation. chemistryjournals.net Enzymes and whole-cell systems are being explored to convert pinenes into valuable oxygenated derivatives.

While the direct biocatalytic route to this compound is an area of ongoing research, related transformations highlight the potential. For example, enzymes known as alcohol oxidases (AOx) can perform clean oxidations using molecular oxygen as the terminal oxidant, producing only hydrogen peroxide as a byproduct, which can be broken down into water and oxygen by catalase. nih.gov The oxidation of α-pinene using titanium-silicate catalysts like TS-1 can yield a range of products, including α-pinene oxide, verbenol, and verbenone, demonstrating the catalytic potential for oxygenating the pinene scaffold. nih.gov

The isomerization of α-pinene oxide, a key precursor, is a reaction where biocatalysis could offer significant advantages. Currently, this transformation is often achieved with chemical catalysts, but enzymatic methods could provide higher selectivity to desired products like trans-carveol, a valuable fragrance and flavor compound. researchgate.net The development of novel enzymes, perhaps through directed evolution, could pave the way for a highly selective biocatalytic process that directly yields this compound from a renewable precursor like α-pinene.

Applications in Advanced Materials Science (e.g., Chiral Polymers, Membranes)

The inherent chirality and rigid bicyclic structure of this compound make it an attractive building block for advanced materials. Its incorporation into polymers can create materials with specific stereochemistry, leading to unique properties and applications in chiral recognition and separations.

Researchers have successfully synthesized novel chiral polymers by incorporating pinanol-based structures. In one study, chiral alcohols derived from terpenes, including pinanol, were reacted with cis-5-norbornene-2,3-dicarboxylic anhydride (B1165640) to create chiral monomers. mdpi.com These monomers were then polymerized via ring-opening metathesis polymerization (ROMP) to produce high molecular weight polymers with high thermal stability and distinct film-forming properties. mdpi.com The glass transition temperatures of these polymers varied significantly (from -30 °C to +139 °C) depending on the specific chiral alcohol used, indicating that the properties of the final material can be tuned by molecular design. mdpi.com

Such chiral polymers are of great interest for creating enantioselective membranes and chiral stationary phases for chromatography. mdpi.com These materials can differentiate between enantiomers, a critical capability for the pharmaceutical and fine chemical industries. The well-defined three-dimensional structure provided by the this compound scaffold is key to creating the selective binding sites necessary for effective chiral separation.

Integration with Flow Chemistry and Microreactor Technology for Process Intensification

To enhance the efficiency, safety, and scalability of this compound synthesis, researchers are integrating production methods with flow chemistry and microreactor technology. mdpi.comunito.it This approach, a cornerstone of process intensification, offers superior control over reaction parameters compared to traditional batch processing. researchgate.net

Microreactors, with their high surface-area-to-volume ratio, provide exceptional heat and mass transfer. mdpi.comthieme-connect.de This is particularly advantageous for reactions involving gases, like hydrogenation or oxidation, where efficient gas-liquid mixing is crucial for high reaction rates and selectivity. thieme-connect.de The small internal volumes of these reactors also inherently enhance safety by minimizing the inventory of hazardous materials at any given time. thieme-connect.de

For the synthesis of pinane, a precursor to this compound, continuous flow reactors have demonstrated significant potential. A continuous process for the hydrogenation of α-pinene to cis-pinane using a fixed-bed ruthenium catalyst has been developed, offering a more efficient alternative to batch methods. google.com Similarly, the use of microreactors for biocatalytic oxidations has been shown to overcome limitations like poor oxygen solubility in aqueous media, leading to dramatically improved reaction rates. nih.govresearcher.life The application of this technology to the direct synthesis of this compound could lead to safer, more efficient, and easily scalable manufacturing processes. mdpi.comresearchgate.net

Functionalization for Specific Chemical Biology Probes (Excluding any direct biological activity or clinical applications)

The rigid, chiral scaffold of this compound serves as a valuable starting point for the synthesis of complex molecules intended as chemical biology probes. While excluding direct clinical applications, the chemical modification of the pinanol framework is a key area of research for creating tools to investigate molecular interactions and biological systems.

The synthesis process involves chemically modifying the pinanol structure to attach specific functional groups. These can include fluorophores for imaging, affinity tags like biotin (B1667282) for pull-down assays, or reactive groups for covalent labeling. The synthesis of such probes is a multi-step process that leverages the defined stereochemistry of the this compound starting material. The goal is to create molecules with a precise three-dimensional structure to enable specific, non-covalent interactions with target biomolecules.

This field focuses on the chemical synthesis itself, developing methodologies to build complex structures upon the pinane backbone. For example, the principles of solid-phase peptide synthesis, which have been adapted to automated fast-flow systems for producing proteins, could conceptually be applied to the synthesis of pinanol-based probes. nih.gov The development of such synthetic chemistry expands the toolbox available to researchers for fundamental studies in chemical biology, allowing for the creation of highly specific molecular probes designed for investigating complex biological questions.

常见问题

Q. Which databases and search strategies ensure comprehensive retrieval of this compound research for systematic reviews?

- Methodological Answer : Combine PubMed, Web of Science, and Scopus using Boolean operators (e.g., "this compound AND (synthesis OR metabolism)"). Limit searches to peer-reviewed journals and apply snowballing (citation tracking). Exclude non-validated sources like patents or non-peer-reviewed preprints .

Q. What protocols enhance reproducibility in this compound experimental workflows?

Q. Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | Retention time, peak area ratio |

| DFT Calculations | Reaction mechanism modeling | Gibbs free energy, transition state geometry |

| Meta-analysis | Data heterogeneity evaluation | I² statistic, forest plots |

| Isotopic Labeling | Pathway elucidation | Deuterium incorporation, MS fragmentation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。